trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride
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Overview
Description
Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride: . This compound is characterized by its unique structure, which includes a cyclobutane ring, an amino group, a carboxylic acid ester, and a hydrochloride moiety.
Mechanism of Action
Target of Action
The primary target of trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride is the glycine site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
This compound acts as a partial agonist at the glycine site of the NMDA receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound partially activates the NMDA receptor, leading to changes in the cell.
Biochemical Pathways
The activation of the NMDA receptor by this compound affects several biochemical pathways. The NMDA receptor is known to be involved in neuronal signaling . .
Result of Action
The partial activation of the NMDA receptor by this compound can lead to various molecular and cellular effects. Given the role of the NMDA receptor in learning and memory, these effects could potentially influence these cognitive processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride typically involves multiple steps. One common synthetic route starts with the cyclobutane ring, which undergoes functionalization to introduce the amino and carboxylic acid groups. The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride. Finally, the resulting ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carboxylic acid ester can be reduced to an alcohol.
Substitution: : The hydrochloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Alcohols derived from the ester group.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or receptor interactions.
Medicine: : It has potential as a pharmaceutical intermediate or a lead compound in drug discovery.
Industry: : It can be utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride can be compared with other similar compounds such as:
1-Aminocyclobutanecarboxylic acid: : Similar structure but lacks the ester and hydrochloride groups.
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: : Similar cycloalkane ring but different alkyl group and ester.
1-Methylcyclopropanamine hydrochloride: : Similar amino and hydrochloride groups but different ring structure.
Properties
IUPAC Name |
methyl (1S,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVGKULVDTSRP-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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